4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride
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Overview
Description
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The process typically requires the use of various reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .
Scientific Research Applications
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in treating bacterial infections. Industrially, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in bacterial cells, it binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of amino-acyl tRNA molecules into the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, effectively halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tetracycline derivatives such as minocycline and doxycycline. These compounds share structural similarities but differ in their specific functional groups and pharmacological properties .
Uniqueness: What sets 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride apart is its enhanced activity against resistant bacterial strains and its unique mechanism of action. This makes it a valuable compound in the fight against antibiotic-resistant infections .
Properties
Molecular Formula |
C23H32ClN3O9 |
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Molecular Weight |
530.0 g/mol |
IUPAC Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2 |
InChI Key |
ZVXJEMMCBXCUJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl |
Origin of Product |
United States |
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